molecular formula C6H6N4O B11921321 (9H-Purin-9-yl)methanol CAS No. 95121-09-8

(9H-Purin-9-yl)methanol

Cat. No.: B11921321
CAS No.: 95121-09-8
M. Wt: 150.14 g/mol
InChI Key: ZOLRIZMFDCUPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9H-Purin-9-yl)methanol typically involves the reaction of purine derivatives with formaldehyde under basic conditions. One common method includes the use of sodium hydroxide as a catalyst to facilitate the addition of a hydroxymethyl group to the purine ring.

Industrial Production Methods: Industrial production of this compound often employs multi-step processes to ensure high yield and purity. These processes may involve the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: (9H-Purin-9-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of purine-9-carboxylic acid.

    Reduction: Formation of 9-methylpurine.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

(9H-Purin-9-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its role in nucleic acid metabolism and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (9H-Purin-9-yl)methanol involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes involved in nucleic acid synthesis and metabolism, such as DNA polymerases and ribonucleotide reductases.

    Pathways: The compound may influence pathways related to DNA replication and repair, leading to potential therapeutic effects in cancer and viral infections.

Comparison with Similar Compounds

    Adenine: A purine derivative with an amino group at the 6-position.

    Guanine: A purine derivative with an amino group at the 2-position and a carbonyl group at the 6-position.

    Hypoxanthine: A purine derivative with a carbonyl group at the 6-position.

Uniqueness: (9H-Purin-9-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity compared to other purine derivatives.

Properties

CAS No.

95121-09-8

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

purin-9-ylmethanol

InChI

InChI=1S/C6H6N4O/c11-4-10-3-9-5-1-7-2-8-6(5)10/h1-3,11H,4H2

InChI Key

ZOLRIZMFDCUPBO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)N(C=N2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.